molecular formula C10H12Cl3N B2636315 N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride CAS No. 1158762-35-6

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2636315
CAS No.: 1158762-35-6
M. Wt: 252.56
InChI Key: UUGVHEUTHNJGNR-UHFFFAOYSA-N
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Description

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H11Cl2N·HCl. It is a cyclopropane derivative that features a dichlorophenyl group attached to a cyclopropanamine moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various cyclopropane derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological responses, such as inhibition of microbial growth or alteration of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dichlorophenyl)methyl]cyclopropanamine hydrochloride
  • N-[(2,5-dichlorophenyl)methyl]cyclopropanamine hydrochloride
  • N-[(3,4-dichlorophenyl)methyl]cyclopropanamine hydrochloride

Uniqueness

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVHEUTHNJGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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